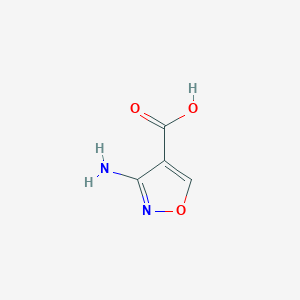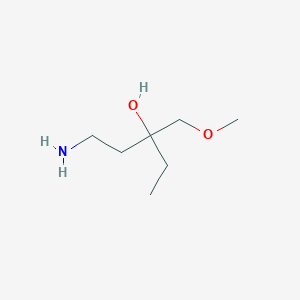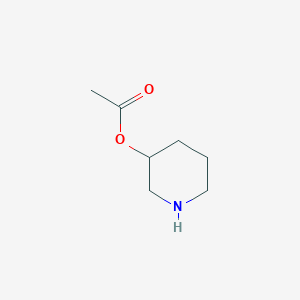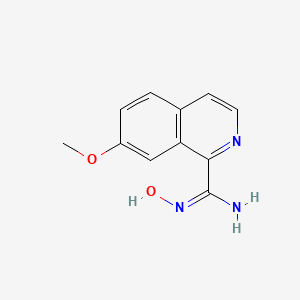
(E)-N'-Hydroxy-7-methoxyisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a carboximidamide group attached to the isoquinoline ring. The (E) configuration indicates the specific geometric arrangement of the substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 7-methoxyisoquinoline.
Nitration: The 7-methoxyisoquinoline undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Formylation: The amine group is formylated to introduce a formyl group.
Hydroxylation: The formyl group is hydroxylated to form the hydroxy group.
Amidation: Finally, the hydroxy group is converted to a carboximidamide group through amidation.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxyisoquinoline: Lacks the hydroxy and carboximidamide groups.
N-Hydroxyisoquinoline: Lacks the methoxy group.
Isoquinoline-1-carboximidamide: Lacks the methoxy and hydroxy groups.
Uniqueness
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the presence of all three functional groups (hydroxy, methoxy, and carboximidamide) on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-3-2-7-4-5-13-10(9(7)6-8)11(12)14-15/h2-6,15H,1H3,(H2,12,14) |
Clave InChI |
LVBYJJNTNHCUNV-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
SMILES canónico |
COC1=CC2=C(C=C1)C=CN=C2C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


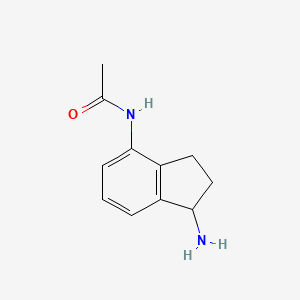
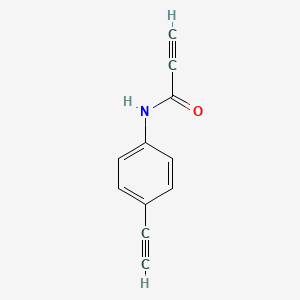

![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
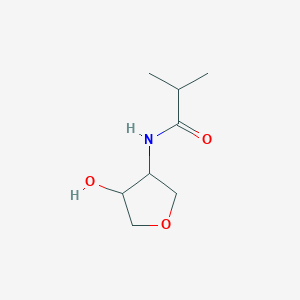
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
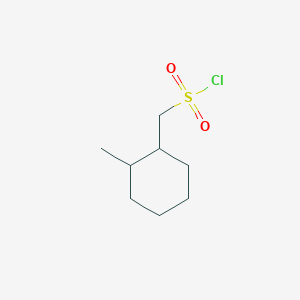
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)

![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

